molecular formula C12H11NOS2 B3064069 Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]- CAS No. 859239-21-7

Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]-

Cat. No.: B3064069
CAS No.: 859239-21-7
M. Wt: 249.4 g/mol
InChI Key: UITMTMQMFFBLFB-UHFFFAOYSA-N
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Description

Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]- is a heterocyclic compound that features a pyridine ring substituted with a furan ring and a dithiolane group This compound is of interest due to its unique structural properties, which combine the characteristics of pyridine, furan, and dithiolane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]- typically involves multi-step organic reactions. One common method includes the formation of the furan ring followed by the introduction of the dithiolane group. The pyridine ring is then constructed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and reaction monitoring can further enhance the scalability of the production process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the dithiolane group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring or the furan ring, resulting in the formation of dihydropyridine or dihydrofuran derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridine and dihydrofuran derivatives.

    Substitution: Various substituted pyridine and furan derivatives.

Scientific Research Applications

Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The dithiolane group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The pyridine and furan rings may also interact with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.

    Furan: A heterocyclic compound with an oxygen atom in the ring.

    Dithiolane: A sulfur-containing heterocycle.

Uniqueness: Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]- is unique due to the combination of pyridine, furan, and dithiolane moieties in a single molecule. This structural diversity imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

859239-21-7

Molecular Formula

C12H11NOS2

Molecular Weight

249.4 g/mol

IUPAC Name

3-[5-(1,3-dithiolan-2-yl)furan-2-yl]pyridine

InChI

InChI=1S/C12H11NOS2/c1-2-9(8-13-5-1)10-3-4-11(14-10)12-15-6-7-16-12/h1-5,8,12H,6-7H2

InChI Key

UITMTMQMFFBLFB-UHFFFAOYSA-N

Canonical SMILES

C1CSC(S1)C2=CC=C(O2)C3=CN=CC=C3

Origin of Product

United States

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